(E)-1-Naphthaleneacrylonitrile
CAS No.: 111686-30-7
Cat. No.: VC8048154
Molecular Formula: C13H9N
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111686-30-7 |
|---|---|
| Molecular Formula | C13H9N |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | (E)-3-naphthalen-1-ylprop-2-enenitrile |
| Standard InChI | InChI=1S/C13H9N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-9H/b8-4+ |
| Standard InChI Key | HHTYBZVRPWALDN-XBXARRHUSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC=C2/C=C/C#N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C=CC#N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C=CC#N |
Introduction
Synthetic Methodologies
Knoevenagel Condensation
The most common synthesis route involves a Knoevenagel condensation between 1-naphthaldehyde and malononitrile. This reaction is catalyzed by bases or solid catalysts such as nano CeO, which enhances yield and selectivity under solvent-free conditions .
Reaction Conditions
Mechanism:
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Deprotonation of malononitrile by the base to form a resonance-stabilized enolate.
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Nucleophilic attack on the carbonyl carbon of 1-naphthaldehyde.
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Elimination of water to form the (E)-configured acrylonitrile product .
Alternative Routes
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Wittig Reaction: Utilizes naphthalene-1-carbaldehyde with cyanomethylene triphenylphosphorane.
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Cross-Coupling: Palladium-catalyzed coupling of 1-naphthylboronic acid with acrylonitrile derivatives.
Structural and Spectroscopic Characterization
X-ray Crystallography
(E)-1-Naphthaleneacrylonitrile crystallizes in the orthorhombic system with space group P222. Key parameters:
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 108–110°C |
| Solubility | Insoluble in water; soluble in DCM, THF, DMF |
| Stability | Stable under inert atmosphere; sensitive to UV light . |
Applications in Materials Science
Conjugated Polymers
(E)-1-Naphthaleneacrylonitrile serves as a monomer in D–A conjugated polymers for photocatalytic hydrogen production. Example:
Nonlinear Optics (NLO)
The compound’s extended π-conjugation and dipole moment (4.5 D) make it suitable for second-harmonic generation (SHG) applications .
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